
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) is a complex compound with the molecular formula Bi₂Ca₂Cu₂O₈Sr₂. It is known for its unique properties and applications, particularly in the field of high-temperature superconductors. This compound is part of the bismuth-based superconductors family, which can conduct electricity with zero resistance at temperatures above the boiling point of liquid nitrogen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) typically involves solid-state reactions. The starting materials, which include bismuth oxide, calcium oxide, copper oxide, and strontium carbonate, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature treatments in a controlled atmosphere to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and atmosphere to ensure the purity and consistency of the final product. The materials are often processed in large furnaces, and the resulting product is subjected to rigorous quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxidizing agents such as oxygen or air at elevated temperatures.
Reduction: Reducing agents like hydrogen or carbon monoxide can be used to reduce the compound under controlled conditions.
Substitution: Substitution reactions may involve the replacement of one metal ion with another, facilitated by specific reagents and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxides, while reduction can result in the formation of lower oxides or elemental metals .
科学的研究の応用
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a high-temperature superconductor in various chemical experiments and applications.
Biology: Its unique properties make it useful in biological research, particularly in studies involving magnetic fields and superconductivity.
Medicine: The compound’s superconducting properties are explored in medical imaging technologies, such as MRI machines.
作用機序
The mechanism by which dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) exerts its effects is primarily related to its superconducting properties. The compound can conduct electricity with zero resistance due to the formation of Cooper pairs, which are pairs of electrons that move through the lattice without scattering. This phenomenon occurs at temperatures above the boiling point of liquid nitrogen, making it a high-temperature superconductor.
類似化合物との比較
Similar Compounds
Bismuth lead strontium calcium copper oxide: Another high-temperature superconductor with similar properties but different elemental composition.
Yttrium barium copper oxide: A well-known high-temperature superconductor with a different crystal structure and composition.
Thallium barium calcium copper oxide: Another compound in the same family of high-temperature superconductors.
Uniqueness
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) is unique due to its specific combination of elements, which imparts distinct superconducting properties. Its ability to conduct electricity with zero resistance at relatively higher temperatures compared to other superconductors makes it particularly valuable in various applications .
特性
分子式 |
Bi2Ca2Cu2O9Sr2 |
|---|---|
分子量 |
944.4 g/mol |
IUPAC名 |
dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) |
InChI |
InChI=1S/2Bi.2Ca.2Cu.9O.2Sr/q2*+3;4*+2;9*-2;2*+2 |
InChIキー |
OVZNCWRPLIBJAH-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Bi+3].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
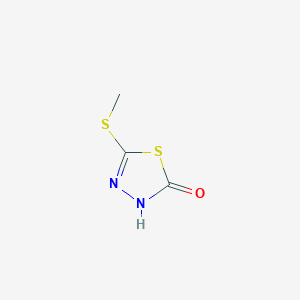
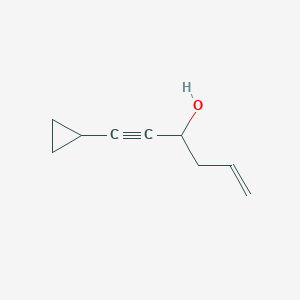
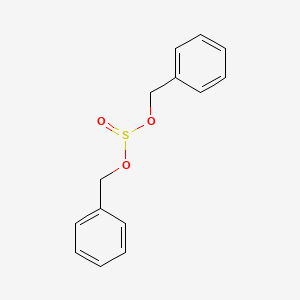
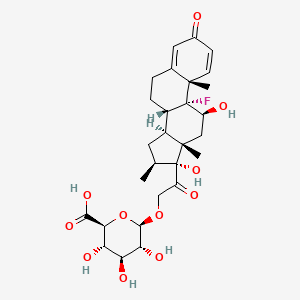
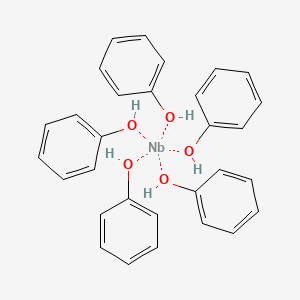
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
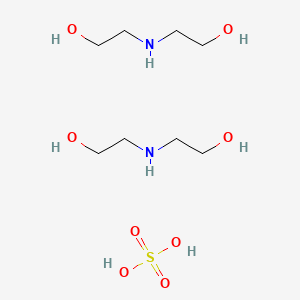

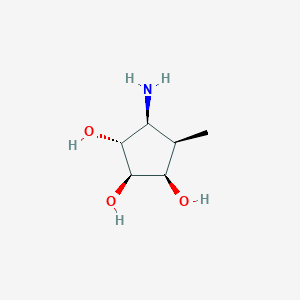
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate](/img/structure/B13820479.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
